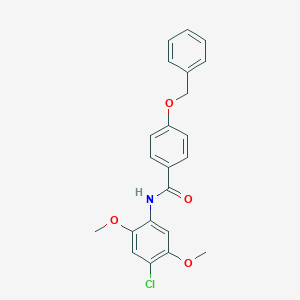![molecular formula C19H18N2S B317075 3-(4-Phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine](/img/structure/B317075.png)
3-(4-Phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine is a complex heterocyclic compound that features a unique fusion of a thiazole ring with a diazepine ring, further substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Construction of the Diazepine Ring: The thiazole intermediate is then subjected to cyclization with appropriate diamines under acidic or basic conditions to form the diazepine ring.
Introduction of the Biphenyl Group: The final step involves the coupling of the biphenyl group to the thiazolo-diazepine core, which can be achieved through Suzuki or Stille coupling reactions using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the diazepine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts for coupling reactions, halogenating agents for electrophilic substitutions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the diazepine ring.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance binding affinity through π-π interactions, while the thiazole and diazepine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring but differ in their overall structure and biological activity.
Diazepine Derivatives: Benzodiazepines, such as diazepam, share the diazepine ring but have different substituents and pharmacological profiles.
Biphenyl Compounds: Biphenyl-based drugs, like certain non-steroidal anti-inflammatory drugs (NSAIDs), share the biphenyl group but differ in their core structure.
Uniqueness
What sets 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine apart is its unique combination of the thiazole, diazepine, and biphenyl moieties. This fusion creates a compound with a distinct set of chemical and biological properties, making it a valuable scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C19H18N2S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C19H18N2S/c1-2-6-15(7-3-1)16-8-10-17(11-9-16)18-14-22-19-20-12-4-5-13-21(18)19/h1-3,6-11,14H,4-5,12-13H2 |
InChI Key |
KHGDCMWUEWWELQ-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzyloxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B316993.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B316994.png)
![2,4-dichloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B316996.png)
![N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B316998.png)


![N-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B317002.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-[(2-chlorophenoxy)acetyl]thiourea](/img/structure/B317005.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317006.png)
![2-(2,4-dimethylphenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]acetamide](/img/structure/B317007.png)
![N-(4-bromophenyl)-N'-[(3,4-dimethylphenoxy)acetyl]thiourea](/img/structure/B317009.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B317010.png)
![N-[(2-fluorophenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B317012.png)
![ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE](/img/structure/B317016.png)
